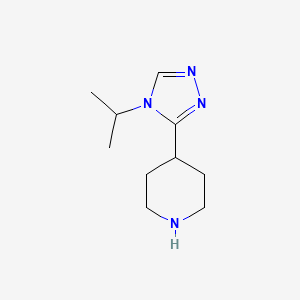

4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-8(2)14-7-12-13-10(14)9-3-5-11-6-4-9/h7-9,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGWCGKFUYIGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305712-06-4 | |

| Record name | 4-(4-Isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound belonging to the class of triazole derivatives. It features a triazole ring linked to a piperidine moiety, which contributes to its potential biological activities. This compound has garnered attention for its applications in medicinal chemistry, particularly for its antimicrobial, antiviral, and anticancer properties.

- Molecular Formula: C₁₀H₂₀Cl₂N₄

- CAS Number: 1305712-06-4

- Molecular Weight: 239.21 g/mol

- IUPAC Name: 4-(4-isopropyl-1,2,4-triazol-3-yl)piperidine dihydrochloride

Compounds containing a 1,2,4-triazole structure typically exhibit their biological effects through various mechanisms:

- Enzyme Inhibition: Many triazole derivatives act as inhibitors of specific enzymes by binding to their active sites. This can disrupt metabolic pathways and lead to therapeutic effects.

- Receptor Modulation: These compounds may also influence receptor activity, altering cellular signaling and responses.

- Interaction with DNA/RNA: Some studies suggest that triazoles can interact with nucleic acids, potentially affecting gene expression and replication processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance:

- In Vitro Studies: Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for related triazoles often fall within the range of 0.5 to 32 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties

The antiviral potential of triazole derivatives has been explored in several studies:

- Mechanism Insights: Triazoles may inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles.

- Case Studies: In one study focusing on related triazole compounds, significant antiviral activity was observed against viruses such as influenza and herpes simplex virus, with IC50 values in the low micromolar range .

Anticancer Effects

Triazoles have also been investigated for their anticancer properties:

- Cell Line Studies: Compounds similar to this compound have exhibited cytotoxic effects against various cancer cell lines. For example, a related compound showed an IC50 of 6.2 µM against colon carcinoma cells .

Summary of Biological Activities

| Activity Type | Mechanism | Notable Findings |

|---|---|---|

| Antimicrobial | Enzyme inhibition | Effective against S. aureus, E. coli (MIC: 0.5 - 32 µg/mL) |

| Antiviral | Viral enzyme inhibition | Active against influenza and HSV (IC50: low micromolar) |

| Anticancer | Cytotoxic effects | IC50: 6.2 µM on colon carcinoma cells |

Case Studies and Literature Review

- Antimicrobial Efficacy: A study highlighted the broad-spectrum antibacterial activity of triazole derivatives, including those similar to the compound . The results indicated that structural modifications could enhance potency .

- Antiviral Activity Assessment: Another research paper reviewed various triazoles' antiviral activities and concluded that modifications at the triazole ring significantly influenced efficacy against viral targets .

- Cancer Cell Line Testing: Recent investigations into the anticancer properties of triazoles revealed promising results in inhibiting cell proliferation in multiple cancer types .

Scientific Research Applications

The compound's biological activity is primarily attributed to its triazole moiety, which is known for interacting with various biological targets. Research indicates that this compound exhibits:

- Antimicrobial Activity : Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) often below 100 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The compound has been evaluated for its antifungal activity. The structure-activity relationship (SAR) of triazoles suggests that they are essential pharmacophores in developing new antifungal agents. Recent studies indicate that derivatives of triazole can inhibit fungal growth effectively .

- Anticancer Potential : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines and inhibit cell proliferation. For example, related triazole compounds have shown IC50 values lower than 10 µM against various cancer cell lines .

Medicinal Applications

Due to its diverse biological activities, this compound is being explored for potential therapeutic applications:

- Drug Development : The compound's unique structure allows it to be a candidate for developing new drugs targeting specific diseases such as infections and cancer. Its ability to modulate enzyme activity makes it a valuable asset in pharmacological research .

Industrial Applications

In addition to its biological applications, this compound serves as a useful building block in chemical synthesis:

- Synthesis of Complex Molecules : It can be utilized as a precursor in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry where novel compounds are continuously being developed .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across different applications:

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(4-Isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

- CAS Registry Number : 1305712-06-4

- Molecular Formula : C₁₀H₂₀Cl₂N₄

- Molecular Weight : 267.20 g/mol

- Structural Features : A piperidine ring substituted at the 4-position with a 4-isopropyl-4H-1,2,4-triazol-3-yl group, stabilized as a dihydrochloride salt .

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

The triazole moiety and its substituents significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Cyclopropyl’s rigid structure may enhance metabolic stability compared to flexible isopropyl .

- Solubility : Unsubstituted triazole derivatives (e.g., 3-(4H-1,2,4-triazol-3-yl)piperidine) exhibit higher polarity, favoring aqueous solubility, while alkylated analogs (e.g., ethyl, isopropyl) are more lipophilic .

- Synthetic Accessibility : Isopropyl-substituted derivatives require multi-step synthesis involving alkylation of the triazole ring, whereas cyclopropyl analogs may involve cyclopropanation reactions .

Piperidine Ring Modifications

Piperidine derivatives with alternative functional groups or substitution patterns are critical for structure-activity relationship (SAR) studies:

Key Observations :

Physicochemical and Spectroscopic Data

- Melting Points : The unsubstituted analog 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has a melting point of 28–33°C, while alkylated derivatives (e.g., ethyl, isopropyl) likely exhibit higher melting points due to increased crystallinity .

- Spectroscopy :

- 1H-NMR : Isopropyl groups typically show doublet signals for CH₃ protons (δ ~1.2–1.5 ppm) and a septet for the CH proton (δ ~2.5–3.0 ppm) .

- MS-ESI : Molecular ion peaks for triazolyl-piperidine derivatives are observed at m/z values corresponding to [M+H]⁺ (e.g., m/z 278 for methoxybenzyl-substituted analogs) .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves:

- Construction of the piperidine ring substituted at the 4-position.

- Introduction of the 1,2,4-triazole moiety bearing an isopropyl substituent.

- Formation of the dihydrochloride salt for stability and isolation.

The key step is the coupling of a substituted triazole with a piperidine derivative, often followed by salt formation via hydrochloric acid treatment.

Preparation of the Piperidine Intermediate

A common approach involves reductive amination or nucleophilic substitution on a piperidine scaffold:

Reductive Amination : Reaction of a piperidone derivative with an amine or triazole precursor using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents in solvents such as methanol or 1,2-dichloroethane, often with acid additives like glacial acetic acid or zinc chloride to facilitate the reaction at temperatures ranging from 0 °C to reflux (ambient temperature preferred).

Isolation and Purification : The intermediate tert-butyl 4-substituted piperidine carboxylate is typically isolated by extraction and purified by column chromatography before further transformations.

Formation of the Isopropyl Substituent on the Triazole Ring

The isopropyl group on the triazole ring is introduced via:

- Use of substituted triazole precursors bearing isopropyl groups, or

- Alkylation reactions where the triazole nitrogen is alkylated with isopropyl-containing reagents under controlled conditions.

Hydrogenation methods using palladium catalysts under hydrogen atmosphere have been reported to reduce precursor compounds to yield the isopropyl-substituted triazole-piperidine derivatives with high yields (up to 100%).

Salt Formation: Dihydrochloride Preparation

The final step involves conversion of the free base compound to the dihydrochloride salt by treatment with hydrochloric acid in solvents such as ethyl acetate or ethanol:

- The reaction is typically performed at room temperature or slightly elevated temperatures (up to 50 °C).

- The product crystallizes upon cooling and is isolated by filtration and washing with alcohol solvents (ethanol, 1-propanol, or 2-propanol).

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination of piperidone | Sodium cyanoborohydride or sodium triacetoxyborohydride, ZnCl2 or acetic acid | Methanol, 1,2-dichloroethane | 0 °C to reflux (ambient preferred) | ~90-100 | Column chromatography purification |

| Reaction with 1H-1,2,4-triazole | Triethylamine or K2CO3 base | Acetonitrile, ethanol | Room temp to reflux | Not specified | Formation of triazole ring |

| Alkylation/hydrogenation for isopropyl group | Pd(OH)2/C or Pd/C catalyst under H2 atmosphere | Ethanol, methanol | Ambient, overnight | 94-100 | High purity amine formation |

| Salt formation (dihydrochloride) | HCl in ethyl acetate or ethanol | Ethyl acetate, ethanol | Room temp to 50 °C | High | Crystallization and filtration |

Detailed Research Findings

Patent EP2758385B1 describes the reaction of a piperidine derivative with 1H-1,2,4-triazole under basic conditions to form triazole antifungal compounds, highlighting the importance of base and solvent choice for efficient coupling.

Patent WO2021059220A1 and TW202126644A detail a multi-step synthesis involving reductive amination, tert-butoxycarbonyl deprotection, and subsequent reactions with dimethyl N-cyanodithioiminocarbonate and hydrazine monohydrate to form triazole-piperidine compounds. These patents emphasize scalable, efficient processes with purification by column chromatography and crystallization.

Research data from Ambeed illustrate hydrogenation methods using palladium catalysts under hydrogen atmosphere to convert triazole precursors to isopropyl-substituted triazole piperidines with yields up to 100%, confirming the robustness of catalytic hydrogenation in this synthesis.

Notes on Process Optimization

- The choice of base and solvent critically affects the yield and purity of the triazole coupling step.

- Use of protecting groups such as tert-butoxycarbonyl facilitates purification and handling of intermediates.

- Hydrogenation conditions (catalyst type, pressure, temperature) must be optimized for selective reduction without side reactions.

- Crystallization conditions for dihydrochloride salt formation influence the final purity and physical form of the product.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazole precursors and subsequent piperidine functionalization. For example, analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized using NaOH in dichloromethane, followed by purification via column chromatography to achieve >99% purity . Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Statistical experimental design (e.g., factorial designs) can systematically identify critical parameters, reducing trial-and-error approaches .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity (≥95% is standard for research-grade compounds).

- NMR (¹H/¹³C) : Confirm structural features (e.g., isopropyl group at position 4 of the triazole ring, piperidine proton environment).

- X-ray crystallography : Resolve crystal structure for unambiguous confirmation, as done for similar piperidine-triazole derivatives .

- Elemental analysis : Verify molecular formula (e.g., C10H19Cl2N3 for the target compound).

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of powders .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Response : For accidental ingestion, rinse mouth and seek medical attention immediately .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives or reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states, guiding synthetic routes. For instance, ICReDD combines computational reaction path searches with experimental validation to accelerate discovery . Molecular docking studies can also prioritize derivatives with predicted biological activity (e.g., kinase inhibition) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?

- Methodological Answer :

- Standardization : Ensure consistent assay conditions (e.g., pH, temperature, cell lines).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR vs. fluorescence-based binding assays) .

- Batch Variability : Test multiple synthetic batches to rule out purity or isomerization issues .

Q. How can researchers optimize solvent systems and catalysts for large-scale synthesis while minimizing environmental impact?

- Methodological Answer :

- Green Chemistry Principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

- Catalyst Screening : Test immobilized catalysts (e.g., Pd/C) for recyclability and reduced metal leaching .

- Life Cycle Assessment (LCA) : Quantify waste generation and energy use using tools like SimaPro .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Cryo-EM/Tomography : Visualize compound-target interactions at near-atomic resolution.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces .

- Metabolomics : Use LC-MS to track downstream metabolic changes in treated cell lines .

Data Management and Experimental Design

Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Library Design : Synthesize derivatives with systematic substitutions (e.g., varying triazole substituents or piperidine N-alkylation) .

- DoE (Design of Experiments) : Apply fractional factorial designs to evaluate multiple variables (e.g., substituent size, polarity) with minimal experiments .

- QSAR Modeling : Use machine learning (e.g., Random Forest) to correlate structural descriptors with activity data .

Q. What software tools are recommended for managing and analyzing spectroscopic or crystallographic data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.